![molecular formula C7H5BrN2O2S B12963517 Methyl 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B12963517.png)
Methyl 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylate is a heterocyclic compound that features a thieno-pyrazole core structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylate typically involves the reaction of a thieno-pyrazole derivative with a brominating agent. One common method includes the bromination of 1H-thieno[2,3-c]pyrazole-5-carboxylate using N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane . The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thieno-pyrazole core can be oxidized or reduced under specific conditions, leading to different derivatives.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-thieno-pyrazole derivative .
Aplicaciones Científicas De Investigación
Methyl 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of Methyl 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-bromo-1H-thieno[3,2-c]pyrazole-5-carboxylate
- Methyl 5-bromo-1H-pyrazole-3-carboxylate
- 3-Methyl-1H-pyrazole-5-carboxylic acid
Uniqueness
Methyl 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylate is unique due to its specific thieno-pyrazole core structure, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for the synthesis of novel heterocyclic systems and potential pharmaceutical agents .
Propiedades
Fórmula molecular |
C7H5BrN2O2S |
|---|---|
Peso molecular |
261.10 g/mol |
Nombre IUPAC |
methyl 3-bromo-2H-thieno[2,3-c]pyrazole-5-carboxylate |
InChI |
InChI=1S/C7H5BrN2O2S/c1-12-7(11)4-2-3-5(8)9-10-6(3)13-4/h2H,1H3,(H,9,10) |
Clave InChI |
WYSWKZBFCVBNOG-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC2=C(NN=C2S1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


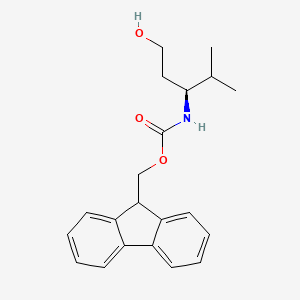

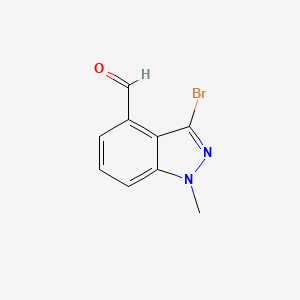



![3-Amino-[1,2,4]triazolo[4,3-a]pyridine-7-carbaldehyde](/img/structure/B12963459.png)
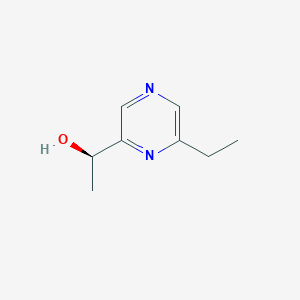


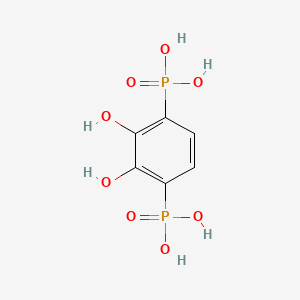
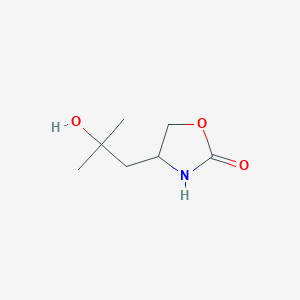
![2-Bromo-7-nitro-1H-benzo[d]imidazole](/img/structure/B12963498.png)

